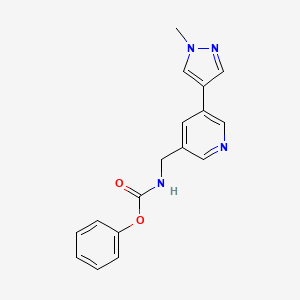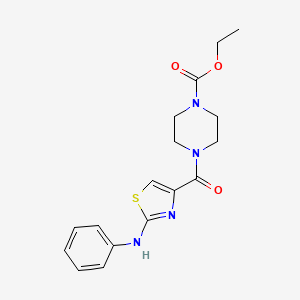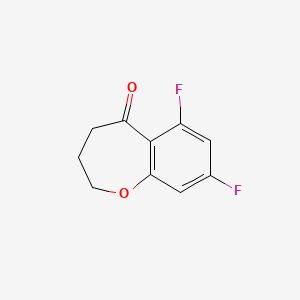
1-Chloro-2-iodo-4-trifluoromethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-2-iodo-4-trifluoromethoxybenzene (1CI4TFMB) is an important organic compound used in a variety of scientific research applications. It is a trifluoromethylated aromatic compound containing both a halogen and an oxygen atom, and is a key component in the development of new materials, pharmaceuticals, and synthesis methods.
Scientific Research Applications
Structural Determinants in Halogenated Compounds
1-Chloro-2-iodo-4-trifluoromethoxybenzene plays a role in the study of structural determinants in halogenated compounds. In a study by Pigge, Vangala, and Swenson (2006), it was found that halogen bonding plays a crucial role in the structures of halotriaroylbenzenes, which could extend to understanding the structural behaviors of similar compounds like 1-Chloro-2-iodo-4-trifluoromethoxybenzene (Pigge, Vangala, & Swenson, 2006).
Electrophilic Aromatic Substitution Reactions
This compound is significant in electrophilic aromatic substitution reactions. Research by Sipyagin et al. (2004) on derivatives of 1-chloro-2-nitrobenzene suggests that introducing fluorine-containing substituents enhances the activation of the halogen substituent towards nucleophilic attack, which could be applicable to 1-Chloro-2-iodo-4-trifluoromethoxybenzene (Sipyagin et al., 2004).
Electrochemical Properties and Environmental Impact
The compound's structural analog, 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, has been researched for its electrochemical properties, which can provide insights into the reactivity and environmental impact of 1-Chloro-2-iodo-4-trifluoromethoxybenzene. Peverly et al. (2014) explored the electrochemical reduction of this compound, which has implications for understanding the environmental degradation and behavior of related compounds (Peverly et al., 2014).
Synthesis and Characterization of Derivatives
Research efforts include the synthesis and characterization of derivatives of halogenated benzene compounds, which can be related to 1-Chloro-2-iodo-4-trifluoromethoxybenzene. For example, Rose-Munch et al. (2000) investigated the synthesis of mescaline via a complex involving a trimethoxybenzene derivative, showing the potential synthetic routes involving similar trifluoromethoxybenzene compounds (Rose-Munch et al., 2000).
properties
IUPAC Name |
1-chloro-2-iodo-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFXGGNDZJXOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-iodo-4-trifluoromethoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)
![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)

